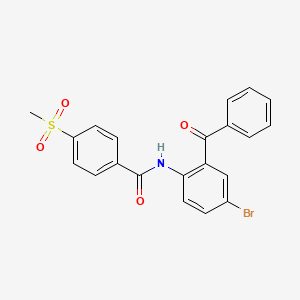
2-(5-Bromo-1,3-thiazol-4-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Bromo-1,3-thiazol-4-yl)acetonitrile is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromo group at the 5-position of the thiazole ring and an acetonitrile group at the 2-position. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole compounds are known to interact with various biological targets due to their aromaticity, which is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic and nucleophilic substitutions .
Biochemical Pathways
Thiazole derivatives have been found to activate or inhibit various biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of 2-(5-Bromo-1,3-thiazol-4-yl)acetonitrile.
Result of Action
Thiazole derivatives have been found to exhibit diverse biological activities, potentially leading to various molecular and cellular effects .
Action Environment
The solubility properties of thiazole compounds may be influenced by environmental factors such as ph and temperature .
Preparation Methods
The synthesis of 2-(5-Bromo-1,3-thiazol-4-yl)acetonitrile typically involves the bromination of a thiazole precursor followed by the introduction of an acetonitrile group. One common method involves the reaction of 2-aminothiazole with bromine to form 2-bromo-1,3-thiazole. This intermediate is then reacted with acetonitrile under suitable conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and reactant ratios to maximize yield and purity .
Chemical Reactions Analysis
2-(5-Bromo-1,3-thiazol-4-yl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiazoles.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include nucleophiles like sodium azide, reducing agents like sodium borohydride, and oxidizing agents like hydrogen peroxide . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(5-Bromo-1,3-thiazol-4-yl)acetonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various biologically active molecules, including antimicrobial, antifungal, and anticancer agents.
Agriculture: Thiazole derivatives are used in the development of agrochemicals such as herbicides and pesticides.
Materials Science: The compound is used in the synthesis of advanced materials with specific electronic and optical properties.
Comparison with Similar Compounds
2-(5-Bromo-1,3-thiazol-4-yl)acetonitrile can be compared with other thiazole derivatives such as:
2-(4-Methyl-1,3-thiazol-5-yl)acetonitrile: Similar structure but with a methyl group instead of a bromo group, leading to different reactivity and biological activity.
2-(5-Chloro-1,3-thiazol-4-yl)acetonitrile: Contains a chloro group instead of a bromo group, which may affect its chemical reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(5-bromo-1,3-thiazol-4-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2S/c6-5-4(1-2-7)8-3-9-5/h3H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNQKRPSHCFXLJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(S1)Br)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909319-59-0 |
Source


|
| Record name | 2-(5-bromo-1,3-thiazol-4-yl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorophenyl)-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetamide](/img/structure/B2480027.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-indol-3-yl)acetamide](/img/structure/B2480028.png)
![N1-(benzo[d][1,3]dioxol-5-yl)oxalamide](/img/structure/B2480029.png)


![N-(1-cyano-3-methylcyclohexyl)-2-[(4-cyanophenyl)formamido]acetamide](/img/structure/B2480033.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2480035.png)




![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B2480046.png)

